molecular formula C12H12O2 B14433254 But-3-yn-1-yl 4-methylbenzoate CAS No. 77875-81-1

But-3-yn-1-yl 4-methylbenzoate

Cat. No.: B14433254
CAS No.: 77875-81-1
M. Wt: 188.22 g/mol
InChI Key: GBAGPFNRSDBEHS-UHFFFAOYSA-N
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Description

But-3-yn-1-yl 4-methylbenzoate is an ester derivative of 4-methylbenzoic acid (para-toluic acid) with a but-3-yn-1-yl alcohol moiety. Its structure comprises a para-methyl-substituted aromatic ring esterified to a four-carbon alkyne-containing chain (CH₂C≡CCH₂O). This compound’s physicochemical properties—such as lipophilicity, thermal stability, and hydrolytic susceptibility—are influenced by both the electron-donating methyl group on the aromatic ring and the electron-deficient alkyne in the ester chain.

Properties

CAS No.

77875-81-1

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

but-3-ynyl 4-methylbenzoate

InChI

InChI=1S/C12H12O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3

InChI Key

GBAGPFNRSDBEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with but-3-yn-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:

4-Methylbenzoic acid+But-3-yn-1-olH2SO4But-3-yn-1-yl 4-methylbenzoate+H2O\text{4-Methylbenzoic acid} + \text{But-3-yn-1-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methylbenzoic acid+But-3-yn-1-olH2​SO4​​But-3-yn-1-yl 4-methylbenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can attack the ester group, leading to hydrolysis.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols and carboxylates.

Scientific Research Applications

But-3-yn-1-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl 4-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active but-3-yn-1-ol, which can then interact with enzymes or receptors. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares But-3-yn-1-yl 4-methylbenzoate with structurally related benzoate esters and alkynyl derivatives:

Compound Name Ester Group Aromatic Substituent Key Functional Features Molecular Weight (g/mol) Notable Reactivity/Applications
This compound But-3-yn-1-yl 4-methyl Alkyne (rigidity, click chemistry) ~204.2* Potential for Huisgen cycloaddition
Ethyl 4-methylbenzoate Ethyl 4-methyl Saturated ester ~164.2 Hydrolysis studies, solvent applications
Ethyl 4-(pyridazin-3-yl)benzoate Ethyl 4-pyridazin-3-yl Heteroaromatic (hydrogen bonding) ~244.3† Pharmacological screening
1,3-Di(but-3-yn-1-yl) urea Urea-linked alkyne N/A Dual alkyne groups ~180.2‡ Crosslinking, polymer synthesis

*Calculated based on standard atomic masses.
†From (compound I-6230).
‡From (compound 14).

Key Differences and Implications

  • Ester Chain Reactivity : The butynyl group in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), unlike ethyl or methyl esters. This reactivity is critical for bioconjugation and polymer networks .
  • Lipophilicity : The alkyne and longer ester chain increase hydrophobicity relative to ethyl analogs, impacting solubility and membrane permeability in biological systems.

Thermal and Crystallographic Behavior

While crystallographic data for this compound is absent in the evidence, methods like SHELXL refinement and WinGX/ORTEP are standard for analyzing similar small molecules. The alkyne’s linear geometry may promote crystalline packing, whereas bulkier substituents (e.g., isoxazole in I-6273 ) could disrupt regularity.

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